molecular formula C5H12Cl2N2O B1527993 4-Amino-piperidin-2-one dihydrochloride CAS No. 1956307-86-0

4-Amino-piperidin-2-one dihydrochloride

Cat. No. B1527993
CAS RN: 1956307-86-0
M. Wt: 187.06 g/mol
InChI Key: HTIAYDWXSSLYBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Amino-piperidin-2-one dihydrochloride can be synthesized by using various methods. One of the common methods is the reductive amination of 4-piperidone with ammonia and sodium borohydride. This reaction produces 4-Amino-piperidin-2-one, which is then converted into dihydrochloride salt.


Molecular Structure Analysis

The molecular formula of 4-Amino-piperidin-2-one dihydrochloride is C5H12Cl2N2O. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The compound is a white crystalline powder with a melting point of 215-217°C. The compound is soluble in water, methanol, and ethanol. The chemical properties of the compound are that it is a weak acid and a weak base.

Scientific Research Applications

Hydrogen Storage Applications

Substituted piperidines, including 4-aminopiperidine, have shown potential in reversible organic hydrogen storage, beneficial for hydrogen-powered fuel cells. These compounds have been theoretically and experimentally studied for their structural features that could lower the enthalpy of dehydrogenation and increase the rate of catalytic dehydrogenation (Cui et al., 2008).

Pharmaceutical Building Block Diversification

4-Amino-piperidin-2-one derivatives have been utilized in electrochemical methods for cyanation of secondary piperidines, a process important for creating pharmaceutical building blocks. This method is compatible with a wide range of substituents, allowing for the synthesis of unnatural amino acids (Lennox et al., 2018).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds like 4-piperidinecarboxylic acid hydrochloride, a closely related compound to 4-Amino-piperidin-2-one dihydrochloride, have been characterized using X-ray diffraction, revealing insights into its conformation and hydrogen bonding patterns (Szafran et al., 2007).

Synthesis of Piperidin-4-ones for Alkaloid Synthesis

In the field of synthetic chemistry, 4-Amino-piperidin-2-one derivatives have been employed in the synthesis of piperidin-4-ones, which are valuable for alkaloid synthesis. This process involves gold catalysis and has been demonstrated to have significant potential for synthesizing complex organic compounds (Cui et al., 2009).

Antimycobacterial Properties

Certain derivatives of 4-Amino-piperidin-2-one have been found to possess potent in vitro and in vivo activity against Mycobacterium tuberculosis, offering potential avenues for developing new antimycobacterial therapies (Kumar et al., 2008).

Mechanism of Action

While the specific mechanism of action for 4-Amino-piperidin-2-one dihydrochloride is not mentioned in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Safety and Hazards

The compound is highly flammable and has acute toxicity if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

4-aminopiperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.2ClH/c6-4-1-2-7-5(8)3-4;;/h4H,1-3,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIAYDWXSSLYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopiperidin-2-one dihydrochloride

CAS RN

1956307-86-0
Record name 4-aminopiperidin-2-one dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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